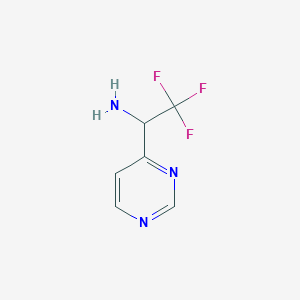

2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine

Description

2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine is a fluorinated amine derivative featuring a pyrimidin-4-yl substituent attached to a trifluoroethylamine backbone. Its molecular formula is C₅H₅F₃N₃, with a molecular weight of 164.11 g/mol. The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, confers unique electronic and hydrogen-bonding properties, making this compound of interest in medicinal chemistry and drug design.

Properties

Molecular Formula |

C6H6F3N3 |

|---|---|

Molecular Weight |

177.13 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-pyrimidin-4-ylethanamine |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)5(10)4-1-2-11-3-12-4/h1-3,5H,10H2 |

InChI Key |

BNPCEXZTLVFRFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Direct Amination of Pyrimidine Precursors

One common approach involves the amination of pyrimidine derivatives bearing a suitable leaving group at the 4-position, such as a halogen, with trifluoroethylamine or its derivatives. This nucleophilic aromatic substitution allows the direct attachment of the trifluoroethylamine moiety.

- Reaction conditions typically include heating in polar aprotic solvents such as dry n-butanol or dioxane at temperatures ranging from 100 to 140 °C.

- Bases such as N,N-diisopropylethylamine may be added to facilitate the reaction.

- The reaction time varies from 4 to 24 hours depending on the steric and electronic nature of the substrates.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Dissolution of pyrimidine | Dry n-butanol or dioxane | Homogeneous solution |

| Addition of trifluoroethylamine | 1.5–3 equivalents, base optional | Nucleophilic substitution |

| Heating | 100–140 °C, 4–24 hours | Formation of 2,2,2-trifluoro-1-(pyrimidin-4-yl)ethan-1-amine |

| Work-up | Extraction with ethyl acetate, drying over MgSO4 | Purification by silica-gel chromatography |

This method is efficient for the synthesis of the target compound with good yields and purity.

Suzuki–Miyaura Cross-Coupling for Pyrimidine Functionalization

In cases where the trifluoroethylamine moiety is introduced via a precursor bearing a boronic acid or ester, Suzuki–Miyaura cross-coupling provides a powerful method to functionalize the pyrimidine ring.

- The reaction involves coupling of aminated pyrimidine derivatives with aryl boronic acids or esters.

- Catalysts such as palladium(II) chloride complexed with 1,1'-bis(diphenylphosphino)ferrocene (PdCl2(dppf)) are used at low molar percentages (2–5 mol %).

- Potassium carbonate serves as the base.

- The solvent system is a mixture of degassed 1,4-dioxane and water.

- Reaction temperatures range from 60 to 80 °C with vigorous stirring.

| Component | Amount/Condition |

|---|---|

| Aminated pyrimidine | 1 equivalent |

| Aryl boronic acid or ester | 1.0–1.2 equivalents |

| PdCl2(dppf) catalyst | 2–5 mol % |

| Potassium carbonate base | 3 equivalents |

| Solvent | Degassed 1,4-dioxane and water |

| Temperature | 60–80 °C |

| Atmosphere | Nitrogen (inert) |

The reaction proceeds to completion in a few hours, followed by aqueous work-up and purification by chromatography.

Reductive Amination and Post-Modification

Further modifications such as reductive amination can be applied to intermediates to introduce the trifluoroethylamine group selectively.

- Reductive amination involves condensation of aldehydes or ketones with trifluoroethylamine followed by reduction.

- Common reducing agents include sodium cyanoborohydride or catalytic hydrogenation.

- Protection of other reactive groups on the pyrimidine ring may be necessary to avoid side reactions.

- Deprotection is typically performed under acidic conditions, for example, with trifluoroacetic acid, followed by neutralization.

Data Tables Summarizing Key Synthetic Parameters and Outcomes

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Pyrimidine halide + trifluoroethylamine, n-BuOH, 100–140 °C, 4–24 h | 70–85 | >95 | Straightforward, scalable |

| Suzuki–Miyaura Cross-Coupling | Aminated pyrimidine + aryl boronic acid, PdCl2(dppf), K2CO3, dioxane/H2O, 60–80 °C | 75–90 | >96 | Requires inert atmosphere, sensitive to moisture |

| Reductive Amination | Aldehyde + trifluoroethylamine, reducing agent | 60–80 | >90 | May require protection/deprotection steps |

Research Outcomes and Observations

- The nucleophilic aromatic substitution method is favored for its simplicity and directness in attaching the trifluoroethylamine group to the pyrimidine ring, yielding high purity products suitable for further biological evaluation.

- Suzuki–Miyaura cross-coupling allows for structural diversification at the pyrimidine core, enabling the synthesis of analogs with varied aryl substituents, which can influence biological activity and selectivity.

- Reductive amination provides a versatile route to introduce the trifluoroethylamine moiety when aldehyde precursors are available; however, it may involve additional steps for protection and purification.

- The trifluoroethyl group imparts unique physicochemical properties such as increased lipophilicity and metabolic stability, which are valuable in drug design.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

Key Observations :

- Pyrimidin-4-yl vs. However, phenyl groups generally increase lipophilicity, which may improve membrane permeability .

- Fluorine Positioning : Compounds with electron-withdrawing groups (e.g., trifluoromethoxy in ) exhibit enhanced metabolic stability but reduced solubility. The pyrimidine variant balances polarity and stability due to its heteroaromatic nature.

Toxicity and Metabolic Stability

- Metabolism : The trifluoromethyl group resists oxidative metabolism, but the pyrimidine ring may undergo oxidation at nitrogen atoms, forming polar metabolites. This contrasts with purely aryl-substituted analogs (e.g., 4-fluorophenyl in ), where metabolism focuses on the aromatic ring.

- Toxicity: Limited data exist, but fluorinated amines generally exhibit low acute toxicity due to their stability.

Biological Activity

2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine is a fluorinated organic compound that has garnered attention for its potential biological activities. Characterized by a trifluoromethyl group and a pyrimidine ring, this compound's unique structural features enhance its lipophilicity and metabolic stability, making it an intriguing candidate for pharmaceutical applications.

- Chemical Formula : CHFN

- Molecular Weight : 177.12 g/mol

- Structure : The trifluoromethyl group increases the compound's affinity for hydrophobic environments, which is crucial for interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes and receptors. The trifluoromethyl group plays a critical role in enhancing binding affinities to hydrophobic pockets within proteins, potentially increasing therapeutic efficacy.

The compound is believed to modulate biological pathways by:

- Binding to specific enzymes and receptors.

- Influencing metabolic processes through its interactions with biomolecules.

Antimicrobial Activity

A study highlighted the compound's potential as an antimicrobial agent. It was tested against several bacterial strains, demonstrating varying degrees of efficacy. The following table summarizes the minimum inhibitory concentrations (MIC) observed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Klebsiella pneumoniae | 2.0 |

| Enterococcus faecalis | 1.5 |

These results indicate that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the pyrimidine ring or the trifluoromethyl group can significantly affect biological activity. For instance, derivatives with additional functional groups demonstrated enhanced potency against certain pathogens compared to the parent compound.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-amine | Pyridine ring | Lacks the additional nitrogen atom in the ring compared to pyrimidine |

| 2,2,2-Trifluoro-N-(pyridinyl)acetamide | Acetamide functional group | Different functional group affects solubility and reactivity |

| 4-(Trifluoromethyl)pyrimidine | Trifluoromethyl group on pyrimidine | Simpler structure without amine functionality |

The combination of a trifluoromethyl group with a pyrimidine ring provides distinct chemical properties such as increased lipophilicity and metabolic stability compared to similar compounds.

Q & A

Basic: Synthesis Methodology and Reaction Optimization

Q: What are the critical steps and conditions for synthesizing 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine, and how can reaction parameters be optimized for higher yield? A: Synthesis typically involves condensation of pyrimidin-4-amine with trifluoroethyl reagents under controlled conditions. Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Stoichiometry : Precise molar ratios (e.g., 1:1.2 amine:trifluoroethyl reagent) minimize unreacted starting material.

Optimization via Design of Experiments (DoE) evaluates interactions between variables (e.g., catalyst loading, time). Post-reaction purification via silica gel chromatography or recrystallization ensures ≥95% purity. Monitoring by TLC and adjusting pH during work-up reduces impurities .

Basic: Structural Characterization Techniques

Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR identifies pyrimidine protons (δ 8.5–9.0 ppm) and CF₃ groups (δ -60 to -70 ppm for ¹⁹F).

- HRMS : Confirms molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine absence).

- HPLC : Purity assessment with UV detection (λ = 254 nm) and C18 columns.

- X-ray Crystallography : Resolves stereochemistry if crystalline derivatives are obtained .

Advanced: Addressing Data Discrepancies in Bioactivity Studies

Q: How should researchers resolve contradictions in reported biological activities across studies? A: Discrepancies may arise from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound purity.

- Orthogonal Validation : Use SPR for binding affinity and enzymatic assays (e.g., fluorogenic substrates) for functional activity.

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to reconcile divergent results (e.g., differing IC₅₀ values due to protonation states) .

Advanced: Biological Target Interaction Profiling

Q: What methodologies elucidate interactions with potential biological targets? A:

- Biophysical Assays : SPR or ITC quantifies binding kinetics (kₐ, kₐ) and thermodynamics (ΔG).

- Cellular Target Engagement : CRISPR-edited cell lines validate specificity (e.g., knockout of suspected receptors).

- Molecular Dynamics (MD) Simulations : Predict binding conformations (e.g., pyrimidine ring π-stacking with tyrosine residues) .

Advanced: Stability and Degradation Pathways

Q: How is stability assessed under physiological conditions, and what are common degradation pathways? A:

- Accelerated Stability Studies : Incubate in PBS (pH 7.4) at 37°C for 72 hours; monitor via LC-MS for hydrolysis (amine group) or oxidation (CF₃ → COOH).

- Photostability : ICH Q1B guidelines (UV/Vis exposure) assess light sensitivity.

- Formulation Strategies : Cyclodextrin encapsulation or antioxidant additives (e.g., BHT) mitigate degradation .

Advanced: Computational SAR Modeling

Q: What computational approaches develop SAR models for derivatives? A:

- DFT Calculations : Determine electrostatic potentials influencing reactivity (e.g., nucleophilic attack sites).

- 3D-QSAR (CoMFA) : Correlate steric/electronic fields with IC₅₀ data from kinase assays.

- Machine Learning : Train models on PubChem BioAssay data to predict novel derivatives’ activity .

Advanced: Comparative Analysis with Structural Analogs

Q: How does pyrimidine substitution impact properties compared to analogs? A:

- Electron-Withdrawing Groups (e.g., Cl at pyrimidine C2): Increase metabolic stability but reduce solubility (logP ↑).

- Ring System Comparisons : Pyrimidine vs. pyridine alters π-stacking in kinase ATP pockets (e.g., EGFR).

- Fluorine Position : 4-Fluoro vs. 5-fluoro substituents modulate membrane permeability (PAMPA assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.